molecular formula C17H15N3O2 B4513672 4-[(7-Methoxyquinolin-4-yl)amino]benzamide

4-[(7-Methoxyquinolin-4-yl)amino]benzamide

Cat. No.: B4513672
M. Wt: 293.32 g/mol
InChI Key: LTQCRZISKPECJC-UHFFFAOYSA-N
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Description

4-[(7-Methoxyquinolin-4-yl)amino]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel antiviral agents. This benzamide derivative belongs to a class of quinoline compounds that have demonstrated potential as inhibitors of influenza virus replication. Related quinoline compounds have been designed to target the highly conserved RNA polymerase of the influenza virus, a key complex essential for viral transcription and replication . Specifically, molecular docking studies of analogous structures have shown promising binding interactions with the polymerase complex (PDB: 3CM8), suggesting a potential mechanism of action through disruption of viral RNA synthesis . Researchers can utilize this compound as a building block or a core structure for further chemical modification, exploring structure-activity relationships to optimize potency and selectivity. It is also a valuable reference standard in bio-screening assays to evaluate inhibitory activity against various influenza virus strains, including influenza A . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(7-methoxyquinolin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-13-6-7-14-15(8-9-19-16(14)10-13)20-12-4-2-11(3-5-12)17(18)21/h2-10H,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQCRZISKPECJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 7 Methoxyquinolin 4 Yl Amino Benzamide and Its Analogues

Strategic Design of Synthetic Pathways

The efficient construction of the target molecule relies on a well-defined synthetic strategy, beginning with a logical deconstruction of the molecule to identify key starting materials.

Retrosynthetic Analysis of the Quinoline-Benzamide Core

A retrosynthetic analysis of 4-[(7-Methoxyquinolin-4-yl)amino]benzamide reveals two primary disconnection points, corresponding to the formation of the two principal bonds: the amine linkage and the amide linkage.

Disconnection 1 (C-N Amine Bond): The bond between the C4 position of the quinoline (B57606) ring and the nitrogen of the benzamide (B126) moiety can be disconnected. This leads to two key synthons: a 7-methoxyquinoline-4-yl cation equivalent and a 4-aminobenzamide (B1265587) anion equivalent. The practical chemical equivalents for these synthons are 4-chloro-7-methoxyquinoline and 4-aminobenzamide . This approach is often favored due to the high reactivity of 4-chloroquinolines towards nucleophilic aromatic substitution.

Disconnection 2 (C-N Amide Bond): The amide bond can be disconnected to yield 4-[(7-methoxyquinolin-4-yl)amino]aniline and a benzoic acid derivative. This route requires the prior formation of the quinoline-aniline linkage, followed by acylation.

A third, convergent approach involves disconnecting both bonds, leading to three fundamental building blocks: a 7-methoxyquinoline (B23528) precursor, a 1,4-diaminobenzene derivative, and a benzoic acid derivative. However, the first disconnection strategy generally offers a more direct and efficient pathway.

Stereochemical Considerations in Synthesis

The parent compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, its synthesis does not inherently require stereochemical control.

However, for the synthesis of its analogues, stereochemistry can become a critical factor.

Chiral Substituents: If chiral substituents are introduced on either the quinoline or the benzamide portion, the synthesis must be adapted to control the formation of the desired stereoisomer. This may involve using enantiomerically pure starting materials or employing stereoselective reactions.

Atropisomerism: Analogues with bulky ortho-substituents on the benzamide ring can exhibit axial chirality due to restricted rotation around the aryl-carbonyl (C-C) or aryl-amino (C-N) bonds. The synthesis of such atropisomers requires enantioselective methods to control the spatial arrangement of the substituents, and the resulting isomers may have high barriers to racemization.

Key Chemical Transformations and Reaction Mechanisms

The successful synthesis of the target molecule hinges on several key chemical reactions, each with its own mechanistic considerations.

Synthesis of the 7-Methoxyquinolin-4-amine Moiety

The formation of the core 7-methoxyquinoline ring system is a foundational step. A common and effective method is the Gould-Jacobs reaction or the Conrad-Limpach synthesis. acs.org

Condensation: The synthesis typically begins with the reaction of m-anisidine (B1676023) (3-methoxyaniline) with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME), to form an enamine intermediate.

Cyclization: This intermediate undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether) to yield 7-methoxy-4-hydroxyquinoline-3-carboxylate . google.comnih.gov

Saponification and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, followed by decarboxylation upon heating to afford 7-methoxyquinolin-4-ol (also known as 7-methoxy-4-quinolone). nih.gov

Chlorination: The 4-hydroxy group is subsequently converted to a more reactive leaving group. A standard procedure is chlorination using phosphorus oxychloride (POCl₃), often with gentle heating, to produce the crucial intermediate, 4-chloro-7-methoxyquinoline , in high yield. chemicalbook.comgoogle.com A mixture of 7-methoxyquinolin-4(1H)-one and phosphorus oxychloride can be heated, and after removal of excess POCl₃, the residue is poured into ice water and neutralized to precipitate the product. chemicalbook.com

Reaction Step Reactants Reagents/Conditions Product Yield Reference
Cyclization3-Methoxyaniline, Diethyl malonateDowtherm A, 250 °C7-Methoxy-4-hydroxyquinolineVaries google.com
Chlorination7-Methoxyquinolin-4(1H)-onePOCl₃, Heat4-Chloro-7-methoxyquinoline88% chemicalbook.com

Formation of the Benzamide Linkage

The creation of the amide bond is a fundamental transformation in this synthesis. This typically involves the coupling of a carboxylic acid with an amine. In the context of synthesizing the target molecule or its precursors, this could involve reacting 4-nitrobenzoic acid with an amine, or reacting 4-aminobenzoic acid with a protected amine.

A common laboratory method involves activating the carboxylic acid group of a benzoic acid derivative to make it more susceptible to nucleophilic attack by an amine.

Acyl Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Peptide Coupling Reagents: A milder and often more efficient method utilizes peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. peptide.comfishersci.co.uk To suppress side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with carbodiimides. researchgate.netluxembourg-bio.com The HOBt ester intermediates are highly reactive towards amines, leading to clean amide bond formation. bachem.com

Coupling Method Reagents Key Intermediate Advantages Reference
Acyl ChlorideSOCl₂, Oxalyl chlorideAcyl ChlorideHigh reactivity researchgate.net
CarbodiimideDCC or EDCO-AcylisoureaGood yields, mild conditions peptide.comfishersci.co.uk
Carbodiimide/AdditiveDCC/HOBt, EDC/HOBtOBt Active EsterHigh yields, reduced side reactions, suppresses racemization researchgate.netluxembourg-bio.combachem.com

The synthesis of the 4-aminobenzamide fragment itself is typically achieved by the reduction of 4-nitrobenzamide. patsnap.com Alternatively, 4-nitrobenzoic acid can be catalytically hydrogenated to 4-aminobenzoic acid using a palladium on carbon (Pd/C) catalyst, which can then be amidated. google.comchemicalbook.compatsnap.com

Coupling Reactions for Aromatic Amine Assembly

The final key step in the primary synthetic route is the coupling of the two main fragments: the quinoline moiety and the benzamide moiety. This involves the formation of a C-N bond between the C4 of the quinoline and the aromatic amine.

Nucleophilic Aromatic Substitution (SNAr): The most direct method is the nucleophilic aromatic substitution reaction between 4-chloro-7-methoxyquinoline and 4-aminobenzamide . nih.govplos.org The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack by the amine. The reaction is typically carried out in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures. nih.govnih.gov

Buchwald-Hartwig Amination: For more complex analogues or when the SNAr reaction is sluggish, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction offers a powerful alternative. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides (like 4-chloro-7-methoxyquinoline) with amines under relatively mild conditions. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP). The choice of ligand is crucial for the reaction's success and can be optimized to achieve high yields. nih.gov This method has proven effective for the amination of various chloroquinolines. researchgate.netacsgcipr.org

Derivatization Strategies for Structural Modification

The structural framework of this compound serves as a versatile scaffold for extensive derivatization aimed at exploring structure-activity relationships. Modifications are strategically introduced at three primary locations: the quinoline core, the benzamide moiety, and the linking amino group.

One common strategy involves altering the substituents on the quinoline ring. For instance, the methoxy (B1213986) group at the C-7 position can be replaced with other functional groups to modulate the compound's electronic and steric properties. Research into related 4-aminoquinolines has shown that substituting the C-7 position with groups like a 3-(morpholin-4-yl)propoxy group can significantly influence biological activity. nih.gov

Furthermore, modifications of the side chains attached to the 4-amino position of the quinoline ring are a cornerstone of derivatization. nih.gov While the parent compound features a direct link to the benzamide, related studies on compounds like chloroquine (B1663885) demonstrate that altering the length and nature of an alkylamine side chain can lead to compounds that remain effective against resistant biological targets. nih.gov This includes replacing a simple amino linker with more complex heterocyclic rings such as piperidine, pyrrolidine, or piperazine (B1678402) to enhance activity. researchgate.net These structural adjustments are critical for optimizing the molecule's interaction with its biological targets. nih.govresearchgate.net

Optimized Synthetic Protocols and Yield Enhancements

The efficient synthesis of this compound and its analogues is paramount for further investigation. Research has focused on developing both multi-step and one-pot procedures, alongside the careful optimization of reaction conditions to maximize yields.

One-Pot and Multi-Step Synthesis Approaches

Multi-step synthesis is a conventional and reliable method for constructing complex quinoline derivatives. A common pathway involves the initial synthesis of a substituted 4-chloroquinoline (B167314), which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with an appropriate amine.

For example, a general three-step approach has been described for a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, starting from the commercially available 4,7-dichloroquinoline. mdpi.comresearchgate.net This sequence typically involves:

N-oxidation of the quinoline ring.

C2-functionalization to introduce the benzamide group.

C4-amination via an SNAr reaction to install the final amine moiety. mdpi.comresearchgate.net

A more extended, five-step synthesis has been employed for related N-(4-(benzyloxy)benzyl)-4-aminoquinolines, highlighting the modularity of multi-step approaches in building complex structures from simpler precursors. nih.gov

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer an efficient alternative. These methods are advantageous for reducing waste, saving time, and simplifying procedures. For instance, one-pot procedures have been developed for the formation of key intermediates, such as the two-step, one-pot reduction of a nitrile followed by hydrolysis to produce benzylamine (B48309) precursors. nih.gov Additionally, metal-catalyzed one-pot reactions are utilized for the intramolecular cyclization and annulation to construct the core 4-aminoquinoline (B48711) ring system itself. frontiersin.org

Table 1: Comparison of Synthetic Approaches

Synthetic Approach Key Features Typical Number of Steps Example Application Reference
Multi-Step Synthesis Sequential reactions with isolation of intermediates. Allows for purification at each stage. 3-5 Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide mdpi.com, researchgate.net
One-Pot Synthesis Multiple transformations in a single reactor. Reduces solvent waste and time. 1-2 Formation of 4-(benzyloxy)benzylamine intermediates nih.gov
Cascade Reactions Multi-component reactions forming multiple bonds in one sequence. 1 Imidoylative Sonogashira/cyclization cascade for 2-(alkyl/aryl)-4-aminoquinolines frontiersin.org

Catalyst Selection and Reaction Condition Optimization

The success of synthesizing 4-aminoquinoline derivatives often hinges on the judicious selection of catalysts and the fine-tuning of reaction conditions. The crucial coupling step between a 4-chloroquinoline and an amine is frequently a palladium- or copper-catalyzed reaction, such as the Buchwald-Hartwig amination.

Catalyst Selection: Different metal catalysts exhibit varying efficacy depending on the specific substrates.

Palladium catalysts , such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are often used for dehydrogenative aromatization to form the quinoline ring. frontiersin.org

Copper catalysts , like Copper(I) iodide (CuI) or Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex (CuTC), are effective for coupling reactions, particularly in ynamide chemistry and Sonogashira-type cascades to build substituted quinolines. frontiersin.org

Reaction Condition Optimization: Optimizing reaction parameters is critical for maximizing yield and minimizing reaction time.

Solvent: The choice of solvent can dramatically affect reaction outcomes. For nucleophilic substitution reactions on the quinoline core, polar aprotic solvents like dimethyl sulfoxide (DMSO) have often been found to be superior to ethanol (B145695) or acetonitrile. frontiersin.orgnih.gov

Temperature: Microwave-assisted heating is frequently employed to accelerate sluggish reactions, with temperatures often ranging from 130°C to 180°C. frontiersin.orgnih.gov This technique can significantly shorten reaction times from hours to minutes. nih.gov

Base: The presence and strength of a base are often crucial. While primary amines may not require an additional base, secondary amines often need a mild base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). nih.govfrontiersin.org More challenging couplings, such as those involving aryl amines, may necessitate a stronger base like sodium hydroxide. frontiersin.org

Table 2: Optimized Conditions for 4-Aminoquinoline Synthesis

Parameter Condition Rationale/Effect Reference
Catalyst Pd(OAc)₂, CuI, CuTC Promotes key C-N and C-C bond formations. frontiersin.org
Solvent DMSO, NMP High-boiling polar aprotic solvents often provide the best results. nih.gov, frontiersin.org
Temperature 130-180°C (Microwave) Accelerates reaction rates, reducing time from hours to minutes. nih.gov, frontiersin.org
Base K₂CO₃, DIPEA, NaOH Facilitates deprotonation of the amine nucleophile; choice depends on amine pKa. frontiersin.org, nih.gov

Characterization Techniques for Structural Elucidation (without specific data)

The definitive identification and structural confirmation of this compound and its analogues rely on a combination of spectroscopic and chromatographic methods. These techniques provide essential information about the molecular structure, purity, and connectivity of atoms.

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight of the compound, confirming its elemental composition. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups. researchgate.net Characteristic absorption bands can confirm the presence of N-H bonds in the amine and amide groups, C=O stretching in the benzamide, and C-O bonds of the methoxy group.

Raman Spectroscopy: FT-Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing the vibrational modes of the quinoline ring system. dergipark.org.trresearchgate.net Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with experimental Raman and IR spectra to aid in the assignment of vibrational bands. dergipark.org.tr

Chromatographic Purification Methodologies

Following synthesis, crude products are typically mixtures containing unreacted starting materials, byproducts, and the desired compound. Chromatographic techniques are essential for isolating and purifying the target molecule.

Column Chromatography: This is the most common purification method, typically using silica (B1680970) gel as the stationary phase. nih.gov The crude product is passed through the column, and different components are separated based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is used for both analytical purity checks and preparative purification to achieve high levels of purity (>95%). nih.gov Specialized columns, such as those with unique surface chemistries, can be employed for challenging separations of quinoline derivatives. sielc.com

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that is effective for separating polar compounds. nih.gov It has been successfully used for the preparative separation of sulfonated quinoline derivatives, indicating its utility for purifying polar analogues. sigmaaldrich.com

Molecular and Cellular Pharmacology: Unraveling the Mechanisms of Action of 4 7 Methoxyquinolin 4 Yl Amino Benzamide

Identification and Validation of Biological Targets

The biological activity of 4-[(7-Methoxyquinolin-4-yl)amino]benzamide and its analogs is primarily attributed to their ability to interact with and inhibit the function of key enzymes involved in cell signaling and epigenetic regulation. Research has identified DNA methyltransferases and various protein kinases as significant targets for this class of compounds.

Epigenetic Modulators

Epigenetic modifications, such as DNA methylation, are critical for the regulation of gene expression and the maintenance of cellular identity. The enzymes responsible for establishing and maintaining these methylation patterns are DNA methyltransferases (DNMTs). Aberrant DNMT activity is a hallmark of various diseases, including cancer, making them attractive therapeutic targets.

The quinoline (B57606) core is a key feature of several known DNMT inhibitors. A prominent example is SGI-1027, a compound containing a quinoline moiety, which has been shown to inhibit DNMT1, DNMT3A, and DNMT3B. sci-hub.stnih.govnih.govresearchgate.net DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in de novo methylation. nih.gov Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation. nih.govplos.org

Table 1: Inhibitory Activity of Selected Quinoline-Based Compounds against DNMT Isoforms

Compound Target DNMT Isoform IC50 / EC50 (µM) Source
SGI-1027 hDNMT1 ~12.5 biorxiv.org
SGI-1027 hDNMT3A ~8 biorxiv.org
SGI-1027 hDNMT3B ~7.5 biorxiv.org
bis-quinoline isomer 2b hDNMT3A 0.8 mdpi.com
Z-containing isomer 4c hDNMT3A Potent Inhibition mdpi.com

The mechanism by which quinoline-based compounds inhibit DNMTs has been a subject of significant investigation. Molecular modeling studies based on the crystal structure of bacterial DNA methyltransferases suggest that the quinoline moiety is crucial for the interaction with the enzyme and its substrates. sci-hub.stnih.govekb.eg For SGI-1027, it is proposed that the quinoline and another part of the molecule, the aminopyrimidine moiety, are important for these interactions. sci-hub.stnih.govekb.eg

More recent studies have shed light on a fascinating mechanism of action for some quinoline-based DNMT inhibitors. It has been demonstrated that certain quinoline compounds act as DNA intercalators. nih.govbiorxiv.org These molecules insert themselves into the DNA double helix, particularly in the minor groove when the DNA is bound by the enzyme. nih.gov This intercalation induces a conformational change in the enzyme, moving the catalytic domain away from the DNA and thereby preventing the transfer of a methyl group to the cytosine base. nih.gov This mode of action represents a non-covalent mechanism of DNMT inhibition, which is distinct from the covalent binding of nucleoside analogs like decitabine. nih.gov Furthermore, some quinoline analogs have been shown to induce the degradation of DNMT proteins, primarily DNMT3A, through a proteasome-dependent pathway. mdpi.com

Kinase Inhibition Profiles

In addition to their epigenetic effects, quinoline-based structures are prevalent in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in signal transduction pathways, and their dysregulation is a common driver of cancer and other diseases.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overactive, can lead to uncontrolled cell proliferation. Several quinoline and quinazoline (B50416) (a bioisostere of quinoline) derivatives have been developed as potent EGFR inhibitors. sci-hub.strsc.orgnih.gov For instance, a series of novel quinazoline derivatives bearing a C-6 benzamide (B126) substituent showed significant inhibitory potency against EGFR. sci-hub.st One compound from this series, 6g, exhibited an IC50 of 5 nM against wild-type EGFR. sci-hub.st The introduction of a benzamide moiety at the C-6 position of the quinazoline core was a key structural feature for this high potency. sci-hub.st Docking studies have shown that these compounds bind to the ATP-binding pocket of the EGFR kinase domain. sci-hub.st

Table 2: EGFR Inhibitory Activity of Related Quinoline and Quinazoline Compounds

Compound Class/Example Target IC50 (nM) Source
Quinazoline derivative 6g (with 6-benzamide) EGFR (wild-type) 5 sci-hub.st
Quinazoline derivative 6a (with 6-benzamide) EGFR (wild-type) 27 sci-hub.st
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile (compound 45) EGFR 5 nih.gov
2-styrylquinoline (compound 50) EGFR 120 nih.gov
Quinoline derivative 5a EGFR 71 rsc.org

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. ekb.eg The quinoline and quinazolinone scaffolds have also been explored for the development of CDK inhibitors. ekb.egfrontiersin.orgnih.gov A new class of quinoline-based inhibitors was discovered that not only act as ATP-competitive inhibitors of CDK2 but also disrupt the interaction between CDK2 and its regulatory partner, cyclin A. novartis.com

Furthermore, several quinazolinone derivatives have been identified as inhibitors of CDK5, a kinase implicated in glioblastoma. frontiersin.org Some of these compounds exhibited inhibitory activity in the low micromolar range. frontiersin.org Another study reported the development of quinazolinone-based derivatives as CDK2 inhibitors, with some compounds showing excellent growth inhibition against melanoma cell lines. nih.gov

Table 3: CDK Inhibitory Activity of Related Quinoline and Quinazolinone Compounds

Compound Class/Example Target IC50 (µM) Source
Quinazolinone derivative JMV5735 CDK5 9.35 frontiersin.org
Quinazolinone derivative JMV5886 CDK5 24.4 frontiersin.org
Quinazolinone derivative JMV5889 CDK5 28.7 frontiersin.org
Quinoline-based inhibitor CDK2 0.005 (Kd) novartis.com
2-anilinopyrimidine derivative 5b CDK9 0.059 researchgate.net
Src and Abl Tyrosine Kinase Inhibition (for related pyrazolo[3,4-d]pyrimidines)

While direct inhibitory activity of this compound on Src and Abl tyrosine kinases has not been detailed in the available literature, the structurally related pyrazolo[3,4-d]pyrimidine scaffold is a well-established inhibitor of these kinases. Research into novel 6-substituted pyrazolo[3,4-d]pyrimidines has demonstrated their potential as dual Src-Abl inhibitors. Certain derivatives have shown significant activity against both wild-type and mutant Abl kinases, as well as Src kinase. nih.gov These compounds are recognized for their utility in targeting the tyrosine kinase activity that is often dysregulated in various cancers. nih.gov Specifically, 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles, which share a quinoline core, have also been identified as potent dual inhibitors of both Src and Abl kinases. molport.com The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the design of ATP-competitive inhibitors for these oncogenic kinases. nih.gov

Viral Replication Targets (e.g., Ribonucleoprotein for anti-influenza activity)

The primary viral replication target identified for the structural class of 4-[(quinolin-4-yl)amino]benzamide is the influenza virus ribonucleoprotein (RNP) complex. A study focused on a series of 4-[(quinolin-4-yl)amino]benzamide derivatives demonstrated that these compounds possess anti-influenza virus activity. nih.gov The lead compound in this series, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was inferred to interact with the PA subunit of the viral RNA-dependent RNA polymerase, thereby disrupting the crucial PA-PB1 interaction. nih.gov

Further investigation into these derivatives revealed that a specific compound, G07 , exhibited significant anti-influenza activity by interacting with the ribonucleoprotein. nih.gov An RNP reconstitution assay showed that G07 could inhibit the RNP activity with a high inhibition rate. nih.gov This suggests that the antiviral mechanism of this class of compounds involves the targeting of the viral RNP, which is essential for the transcription and replication of the influenza virus genome. nih.gov The influenza nucleoprotein (NP), a key component of the RNP, is a highly conserved protein, making it an attractive target for antiviral drugs with a potential for broad-spectrum activity and a higher barrier to resistance. nih.gov

Cellular Pathway Modulation and Biological Outcomes

Regulation of Gene Expression (e.g., Reporter Gene Re-expression)

Based on the conducted research, there is no publicly available scientific literature that specifically details the effects of this compound on the regulation of gene expression or its ability to induce reporter gene re-expression.

Cell Cycle Arrest and Apoptosis Induction

Currently, there are no specific studies in the accessible scientific literature that have investigated the direct effects of this compound on cell cycle progression or its ability to induce apoptosis in cellular models. While related quinoline compounds have been shown to induce cell cycle arrest and apoptosis, these findings cannot be directly attributed to this compound without specific experimental evidence. nih.gov

Anti-Proliferative Effects in Cellular Models

There is a lack of specific data in the reviewed scientific literature detailing the anti-proliferative effects and IC50 values of this compound across various cellular models.

Antiviral Mechanisms in Infected Cell Systems

The antiviral mechanism of the 4-[(quinolin-4-yl)amino]benzamide class of compounds in infected cell systems is primarily attributed to the inhibition of the influenza virus replication machinery. In a study evaluating a series of these derivatives, compound G07 demonstrated significant antiviral activity against the influenza A/WSN/33 (H1N1) strain in both cytopathic effect (CPE) and plaque inhibition assays. nih.gov The EC50 value for G07 in the CPE assay was 11.38 ± 1.89 µM, and the IC50 value in the plaque inhibition assay was 0.23 ± 0.15 µM. nih.gov

The mechanism of action is believed to be the targeting of the viral ribonucleoprotein (RNP) complex. By interacting with the RNP, these compounds can interfere with essential viral processes such as transcription and replication. nih.gov The study on G07 also showed its effectiveness against other influenza virus strains, including A/PR/8 (H1N1), A/HK/68 (H3N2), and an influenza B virus, indicating a potential for broad-spectrum anti-influenza activity. nih.gov The targeting of the PA-PB1 subunit interaction within the viral polymerase complex is another proposed mechanism for this class of compounds. nih.gov

Compound/DerivativeVirus StrainAssay TypeActivity MetricValue
G07 A/WSN/33 (H1N1)Cytopathic Effect (CPE)EC5011.38 ± 1.89 µM nih.gov
G07 A/WSN/33 (H1N1)Plaque InhibitionIC500.23 ± 0.15 µM nih.gov
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid A/WSN/33 (H1N1)Cytopathic Effect (CPE)EC5022.94 µM nih.gov
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid A/WSN/33 (H1N1)Plaque InhibitionInhibition Rate50.00% at 50 µM nih.gov

Preclinical Biological Evaluation and Efficacy Assessment of 4 7 Methoxyquinolin 4 Yl Amino Benzamide

In Vitro Biological Assays

Cell-Based Assays for Cytotoxicity and Viability (e.g., MTT, CCK-8 assays)

The cytotoxic potential of 4-aminoquinoline (B48711) derivatives, the structural class to which 4-[(7-Methoxyquinolin-4-yl)amino]benzamide belongs, has been evaluated against various human cancer cell lines. Standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly employed to determine the concentration-dependent inhibitory effects of these compounds. nih.govresearchgate.netrsc.org For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated significant cytotoxic activity against a panel of seven tumor cell lines, including those for colon cancer (CaCo-2), breast cancer (MCF-7), and various leukemias and lymphomas (CCRF-CEM, HuT78, THP-1, Raji). nih.govresearchgate.net The half-maximal inhibitory concentration (GI50) values for some of these related compounds ranged from 0.4 to 8 µM. nih.govresearchgate.net

Derivatives of the 4-aminoquinoline scaffold have shown differential effects on various cancer cell lines. For example, in studies on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7), certain 4-aminoquinoline derivatives exhibited potent antigrowth effects. nih.gov The cytotoxic effects are often compared against non-cancerous cell lines to determine a selectivity index, a measure of the compound's preferential activity against tumor cells. nih.govmdpi.com While specific MTT or CCK-8 assay data for this compound is not detailed in the reviewed literature, the consistent cytotoxic activity of its structural analogs suggests a similar potential to inhibit cancer cell proliferation.

Table 1: Representative Cytotoxicity of Related 4-Aminoquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cell Line(s) Assay Endpoint Observed Activity Range (µM) Reference(s)
7-Chloro-4-aminoquinoline-benzimidazole Hybrids CaCo-2, MCF-7, CCRF-CEM, HuT78, THP-1, Raji MTT GI50 0.4 - 8 nih.govresearchgate.net
4-Aminoquinoline Sulfonyl Analogs MDA-MB231, MDA-MB468, MCF7 Not Specified GI50 Micromolar nih.gov
N-heteroaryl enamino amides AGS, MCF-7 MTT IC50 >40 nih.gov

Cellular Functional Assays (e.g., cytopathic effect assay, plaque inhibition assay)

Based on the available scientific literature, there is no specific information regarding the evaluation of this compound in cellular functional assays aimed at assessing antiviral activity, such as cytopathic effect assays or plaque inhibition assays. The primary focus of research for this class of compounds appears to be on their anticancer properties.

Target Engagement Studies in Cellular Contexts

While enzyme inhibition assays confirm the activity of related compounds against isolated DNMT1, specific studies detailing the direct engagement of this compound or its immediate analogs with its target within a cellular context were not found in the reviewed literature. Methodologies such as the cellular thermal shift assay (CETSA) or pull-down assays, which are used to confirm that a compound binds to its intended target in intact cells, have not been reported for this specific molecule.

In Vivo Efficacy Studies in Non-Human Animal Models

Efficacy in Xenograft Models of Cancer (e.g., tumor regression)

The in vivo anticancer efficacy of compounds related to this compound has been demonstrated in preclinical animal models. Specifically, the selective DNMT1 inhibitor GSK3685032 has shown superior tumor regression and improved survival in mouse xenograft models of acute myeloid leukemia (AML) when compared to the standard-of-care agent, decitabine. nih.gov This improved efficacy in vivo is attributed to better tolerability, which allows for more optimal dosing. nih.gov Another related 4-aminoquinoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, inhibited tumor growth by 62% in mice at a low dose, demonstrating the potent in vivo anti-tumor activity of this class of compounds. nih.gov While direct in vivo efficacy data for this compound was not available, the promising results from these closely related analogs in xenograft models underscore the potential of this chemical scaffold for cancer treatment.

Antiviral Efficacy in Animal Models (e.g., influenza virus models)

No studies detailing the in vivo antiviral efficacy of this compound in any animal models, including those for influenza virus, were located.

Proof-of-Concept Studies in Relevant Disease Models (excluding human clinical data)

There is no available information from proof-of-concept studies to validate the therapeutic potential of this compound in any relevant disease models.

Structure Activity Relationship Sar Studies and Ligand Optimization for 4 7 Methoxyquinolin 4 Yl Amino Benzamide Analogues

Impact of Modifications on the Quinoline (B57606) Heterocycle

The quinoline ring is a key pharmacophore in many biologically active compounds, and its substitution pattern is critical for activity. ijresm.comresearchgate.net In the context of 4-aminoquinoline (B48711) derivatives, both the nature and position of substituents significantly modulate their biological effects. orientjchem.org

The 7-methoxy group is a defining feature of the parent compound. SAR studies on related 4-aminoquinolines (AQs) have demonstrated that the substituent at the 7-position plays a pivotal role in determining activity, particularly against resistant pathogen strains.

Research comparing various substituents at the 7-position has revealed a clear hierarchy of effects. For instance, in antimalarial studies, 7-iodo- and 7-bromo-AQs were found to be as active as the corresponding 7-chloro-AQs against both chloroquine-susceptible and -resistant Plasmodium falciparum strains. nih.gov In contrast, most 7-methoxy-AQs were largely inactive against both strains, with IC50 values ranging from 17-150 nM for susceptible strains and 90-3000 nM for resistant ones. nih.gov Similarly, 7-fluoro and 7-trifluoromethyl analogues generally showed lower activity compared to their 7-chloro counterparts. nih.gov

Further studies have shown that for certain "reversed chloroquines," where a resistance-reversing moiety is attached to the side chain, substitutions at the 6- and 7-positions with various groups (including chloro, methyl) often result in similar activity, suggesting that for these modified scaffolds, the impact of quinoline ring modifications is less pronounced. pdx.edu However, substitutions at the 2-, 5-, and 8-positions were found to decrease antimalarial activity relative to the 7-chloro substitution. pdx.edu In the context of anti-influenza virus activity, derivatives with an unsubstituted or a nitro group at the 7-position of the quinoline ring showed increased efficacy. mdpi.com

Substituent at 7-PositionObserved Effect on Antimalarial Activity (Relative to 7-Chloro)Reference
-I (Iodo)Similar activity against susceptible and resistant strains. nih.gov
-Br (Bromo)Similar activity against susceptible and resistant strains. nih.gov
-F (Fluoro)Less active against susceptible and resistant strains. nih.gov
-CF3 (Trifluoromethyl)Less active against susceptible and resistant strains. nih.govmdpi.com
-OCH3 (Methoxy)Largely inactive against susceptible and resistant strains. nih.gov
-NO2 (Nitro)Contributed to an increase in anti-influenza virus activity. mdpi.com

Modifying the core heterocyclic system provides another avenue for ligand optimization. In related 4-aminoquinoline derivatives, replacing the terminal diethylamino group with various heterocyclic rings such as piperidinyl, pyrrolidinyl, and morpholinyl has been shown to substantially increase antimalarial activity. researchgate.nettandfonline.com The introduction of a thiazolidine (B150603) nucleus to the lateral side chain of 4-aminoquinolines has also been explored, with the resulting compounds showing significant antiplasmodial activity. tandfonline.com This suggests that the terminal amine portion of the side chain, rather than the quinoline itself, is amenable to substitution with other heterocyclic systems.

Furthermore, the creation of hybrid molecules by linking the 4-aminoquinoline scaffold to other heterocyclic systems like pyrimidine, imidazole (B134444), or benzimidazole (B57391) has been a successful strategy for developing potent agents. nih.govnih.govresearchgate.net These hybrid approaches can lead to compounds with dual-targeting capabilities or improved pharmacological profiles. nih.gov

Variations on the Benzamide (B126) Scaffold

The benzamide portion of the molecule offers multiple points for modification, including the amide linker and the phenyl ring, both of which are critical for molecular recognition and activity.

The amide bond is a crucial linker in many biologically active molecules. In a series of quinoline-naphthalimide hybrids, an amide tether was used to connect the two pharmacophores, and the resulting compounds showed excellent antimalarial activity, particularly against drug-resistant strains. nih.gov

In studies on imidazoquinoline analogues, derivatization at the amide nitrogen was explored. A series of N-alkyl derivatives (N-methyl, N-butyl, N-octyl) showed a linear relationship between the length of the alkyl chain and TLR7 agonistic activity, with the N-methyl analogue being the most potent. chemrxiv.org This indicates that even subtle changes to the amide group can have a profound impact on biological response. Research on anti-influenza agents based on the 4-[(quinolin-4-yl)amino]benzamide scaffold found that derivatives with primary amines as substituent groups on the benzamide moiety demonstrated better inhibitory effects than those with secondary amines. mdpi.com

The substitution pattern on the phenyl ring of the benzamide scaffold is a key determinant of activity and selectivity. In a study of benzamide-isoquinoline derivatives, which are structurally related to the compound of interest, the electronic properties of substituents on the benzamide phenyl ring were shown to be critical for sigma-2 (σ2) receptor selectivity. nih.govnih.gov

An electron-donating methoxy (B1213986) group was found to favor σ2 affinity. nih.gov Most notably, adding an extra methoxy group at the para-position of the benzamide phenyl ring dramatically improved σ2 selectivity over the σ1 receptor by 631-fold. nih.gov In contrast, an electron-withdrawing nitro group decreased σ2 affinity. nih.govnih.gov This highlights the para-position as a highly sensitive site for manipulating receptor subtype selectivity. nih.gov

In another study on benzamides substituted with a quinoline-linked oxadiazole, it was found that electron-withdrawing groups on the benzene (B151609) ring, such as 3-CF3 or 3,4-dichloro, resulted in superior fungicidal activity. nih.gov This suggests that the optimal electronic nature of the substituent can be target-dependent.

Substituent on Benzamide Phenyl RingPositionObserved EffectTarget/ActivityReference
Methoxy (-OCH3)paraDramatically increased σ2 receptor selectivity.Sigma-2 Receptor nih.govnih.gov
Nitro (-NO2)para or orthoDecreased σ2 receptor affinity.Sigma-2 Receptor nih.govnih.gov
Trifluoromethyl (-CF3)meta (3-position)Superior fungicidal activity.Fungicidal nih.gov
Dichloro (-Cl)23,4-positionsSuperior fungicidal activity.Fungicidal nih.gov

Influence of Bridging Moieties and Spacers

For example, studies have directly compared a (N,N-diethyl)-1,4-diaminopentane side chain with a shorter (N,N-diethyl)-1,3-diaminopropane side chain, finding that the shortened analogue can restore activity for the 7-chloroquinoline (B30040) series against resistant strains. ucsf.edu This underscores the critical role of the spacer's length and flexibility in overcoming resistance mechanisms and achieving optimal interaction with the biological target.

Development of Structure-Activity Hypotheses for Enhanced Potency and Selectivity

The rational design of more potent and selective analogues of 4-[(7-Methoxyquinolin-4-yl)amino]benzamide is guided by a comprehensive understanding of the structure-activity relationships (SAR) of the 4-aminoquinoline and benzamide moieties. By systematically analyzing the contribution of each structural component to the molecule's biological activity, it is possible to formulate hypotheses for targeted modifications that are likely to enhance efficacy and selectivity.

SAR of the Quinoline Core: The Role of the 7-Methoxy Group

The 4-aminoquinoline scaffold is a well-established pharmacophore, and its SAR has been extensively studied, particularly in the context of antimalarial drug discovery. esr.ieyoutube.com The substitution pattern on the quinoline ring is a critical determinant of activity.

The 4-Aminoquinoline Nucleus: This core structure is considered essential for the biological activity of this class of compounds. youtube.comyoutube.com It is believed to participate in crucial binding interactions with biological targets.

Substitution at the 7-Position: The nature of the substituent at the 7-position of the quinoline ring significantly influences the compound's potency. youtube.comyoutube.com Electron-withdrawing groups at this position have been shown to enhance activity. nih.gov For instance, the presence of a chlorine atom at the 7-position is a common feature in many potent 4-aminoquinoline derivatives. youtube.com The methoxy group in this compound, being an electron-donating group, presents an interesting case for SAR analysis. While electron-withdrawing groups are often favored, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming favorable interactions with the target protein. nih.govacs.org

Other Positions on the Quinoline Ring: Modifications at other positions on the quinoline ring are generally detrimental to activity. Substitution at the 3-position has been shown to decrease activity, while substitution at the 8-position with a methyl group can lead to a complete loss of activity. youtube.comyoutube.com

The following table summarizes the impact of substitutions on the quinoline ring on the activity of 4-aminoquinoline derivatives.

Position of SubstitutionType of SubstituentEffect on ActivityReference
3MethylDecreased activity youtube.comyoutube.com
7Electron-withdrawing (e.g., Chloro)Increased activity youtube.comnih.gov
7MethoxyMay act as H-bond acceptor nih.govacs.org
8MethylComplete loss of activity youtube.comyoutube.com

SAR of the 4-Amino Linker and Benzamide Moiety

The linker connecting the quinoline core to the benzamide moiety, as well as the benzamide group itself, offers several points for modification to optimize potency and selectivity.

The 4-Amino Linker: The amino group at the 4-position is crucial for the activity of 4-aminoquinolines. esr.ie The length and nature of the side chain attached to this amino group are important for optimizing biological activity. For many 4-aminoquinoline derivatives, a side chain of two to five carbon atoms is considered optimal. youtube.com The introduction of an aromatic ring, such as the benzamide in this case, into the side chain has been reported to reduce toxicity. youtube.comyoutube.com

The Benzamide Moiety: The benzamide portion of the molecule provides a versatile scaffold for introducing further modifications to fine-tune the compound's properties. The substitution pattern on the benzene ring and modifications to the amide group can significantly impact potency and selectivity. nih.govnih.gov For example, the introduction of substituents on the benzamide ring can lead to additional interactions with the target, thereby enhancing binding affinity. Furthermore, modifications to the amide nitrogen, such as N-alkylation, have been shown to influence the activity of related compounds. chemrxiv.org

The table below presents data on the impact of modifications to the benzamide moiety on the activity of a series of benzamide derivatives.

CompoundModificationIC50 (µM)Reference
HC 12,4-dichlorobenzylidene0.6 nih.govacs.org
HC 24-bromo derivative1.0 nih.govacs.org
HC 43-methoxy0.6 nih.govacs.org
HC 54-methoxy0.8 nih.govacs.org
HC 6Multiple methoxy groups9.0 nih.govacs.org
HC 7Dimethylamino group8.0 nih.govacs.org

Hypotheses for Enhanced Potency and Selectivity

Based on the available SAR data, several hypotheses can be formulated for the design of analogues of this compound with improved potency and selectivity:

Hypothesis 1: Modification of the Benzamide Ring: Introducing small, electron-withdrawing or hydrogen-bonding substituents onto the benzamide ring could lead to enhanced potency by creating additional favorable interactions with the target. The position of these substituents will be critical and can be explored through computational modeling and chemical synthesis.

Hypothesis 2: Alteration of the Amide Linker: Systematic modification of the amide group, for example, by N-alkylation or by replacing it with other bioisosteres, could improve metabolic stability and oral bioavailability, while also potentially influencing binding affinity and selectivity. nih.gov

Hypothesis 3: Exploration of 7-Position Substituents: While the 7-methoxy group is a defining feature of the parent compound, synthesizing analogues with other small, polar groups at this position could provide insights into the specific requirements for optimal interaction at this site. This could lead to the discovery of substituents that offer a better balance of electronic and steric properties for enhanced activity and selectivity.

The iterative process of designing, synthesizing, and testing new analogues based on these hypotheses will be crucial for the development of optimized leads with superior therapeutic potential.

Computational and in Silico Approaches in the Research of 4 7 Methoxyquinolin 4 Yl Amino Benzamide

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interactions between a ligand, such as 4-[(7-Methoxyquinolin-4-yl)amino]benzamide, and its biological target at an atomic level. These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Prediction of Binding Modes with Biological Targets

Molecular docking studies have been pivotal in identifying and optimizing the binding of 4-[(quinolin-4-yl)amino]benzamide derivatives to their target proteins. In a notable study, these compounds were investigated as potential anti-influenza agents by targeting the RNA polymerase PA-PB1 subunit interaction. semanticscholar.orgmdpi.com The docking calculations, performed using software like the Glide program in Schrödinger, predicted the binding poses of these molecules within the protein's active site. semanticscholar.orgmdpi.com

For a series of 4-[(quinolin-4-yl)amino]benzamide derivatives, docking studies revealed that the compounds could effectively fit into the binding pocket of the target. For instance, a lead compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was predicted to interact with the PA-PB1 interface, suggesting a plausible mechanism for its observed anti-influenza activity. semanticscholar.orgmdpi.com The docking scores, which estimate the binding affinity, are often used to rank and prioritize compounds for synthesis and biological evaluation. semanticscholar.orgmdpi.com

Similarly, in the context of antimalarial research, docking studies with 4-aminoquinoline (B48711) derivatives have been used to predict their binding to targets like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) and the chloroquine (B1663885) resistance transporter (PfCRT). nih.govnih.gov These simulations help in understanding how modifications to the 4-aminoquinoline scaffold, including the introduction of a benzamide (B126) moiety, can influence binding and overcome drug resistance. nih.gov

Table 1: Predicted Binding Interactions of a Lead 4-Aminoquinoline Benzoic Acid Derivative semanticscholar.orgmdpi.com
CompoundTarget ProteinKey Predicted InteractionsInteracting Residues
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acidInfluenza RNA Polymerase (PA-PB1 interface)Pi-Pi stacking, Salt bridgeTRP706, LYS643

Elucidation of Ligand-Protein Interaction Networks

Beyond simply predicting the binding pose, molecular docking elucidates the intricate network of interactions between the ligand and the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges, which collectively determine the binding affinity and specificity.

For 4-[(quinolin-4-yl)amino]benzamide derivatives, docking studies have detailed these crucial interactions. The benzene (B151609) ring of the 4-aminobenzoic acid portion of a lead compound was shown to form a pi-pi stacking interaction with a tryptophan residue (TRP706) in the influenza RNA polymerase, while the carboxylic acid group formed a salt bridge with a lysine (B10760008) residue (LYS643). semanticscholar.orgmdpi.com These specific interactions provide a structural basis for the compound's activity and offer a roadmap for further structural modifications to enhance potency.

Molecular dynamics (MD) simulations further refine the understanding of these interactions by introducing flexibility to both the ligand and the protein, simulating their dynamic behavior over time. MD simulations on 4-aminoquinoline imidazole (B134444) analogues targeting the Plasmodium falciparum 3D7 strain have shown that stable ligand-protein complexes are maintained through a network of hydrogen bonds. asianpubs.orgresearchgate.net These simulations can reveal the stability of the binding pose predicted by docking and highlight the most persistent and important interactions. For example, MD simulations can show how many hydrogen bonds are formed and maintained over the simulation time, providing a more dynamic picture of the ligand-protein complex. asianpubs.orgresearchgate.net

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired structural features, a process known as virtual screening.

For 4-aminoquinoline-based compounds, pharmacophore models have been developed to guide the discovery of new inhibitors. nih.gov These models are typically generated based on the structures of known active compounds or the ligand-bound crystal structure of the target protein. A study on 4-anilinoquinolines, which share the core 4-aminoquinoline scaffold, utilized pharmacophore modeling to understand the binding mode and to optimize lead compounds with greater affinity for the malarial target. nih.gov The resulting pharmacophore model can then be used to screen virtual libraries, identifying new chemical entities that are predicted to be active. This strategy accelerates the discovery of novel hits that can be subsequently synthesized and tested.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of newly designed compounds.

Numerous QSAR studies have been conducted on 4-aminoquinoline derivatives to understand the structural requirements for their antimalarial activity. asianpubs.orgresearchgate.netejbps.comnih.govresearchgate.netresearchgate.netresearchgate.netajol.info These studies typically involve calculating a wide range of molecular descriptors, such as steric, electronic, and hydrophobic parameters, for a set of compounds with known activities. Statistical methods like multiple linear regression (MLR) are then used to build a QSAR model.

The robustness of a QSAR model is assessed using various statistical parameters, as shown in the table below. A good QSAR model will have high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), and a low value for the standard error of estimate. asianpubs.orgresearchgate.net For instance, a 2D-QSAR study on 4-aminoquinoline-imidazole analogues yielded a model with an R² of 0.9180 and a Q² of 0.6672, indicating a reliable and predictive model. asianpubs.orgresearchgate.net Such models can guide the design of new this compound analogs with potentially improved activity.

Table 2: Statistical Parameters for a 2D-QSAR Model of 4-Aminoquinoline Analogues asianpubs.orgresearchgate.net
Statistical ParameterValueIndication
R² (Squared Correlation Coefficient)0.9180Goodness of fit of the model
Q² (Cross-validated R²)0.6672Predictive ability of the model
R²pred (Predicted R² for test set)0.8276External validation of the model

In Silico Assessment of Drug-like Characteristics and Preclinical Profiles

Before significant resources are invested in synthesizing and testing a new compound, it is crucial to assess its potential to become a successful drug. In silico methods are widely used to predict the "drug-likeness" and preclinical profile of compounds, including their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In silico ADME prediction is a critical step in the early stages of drug discovery. For 4-[(quinolin-4-yl)amino]benzamide derivatives, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed to evaluate their drug-like properties. semanticscholar.org These predictions are often based on established rules, such as Lipinski's rule of five, and computational models that predict various pharmacokinetic parameters.

Table 3: Commonly Predicted In Silico ADME Parameters
ParameterDescription
Molecular WeightInfluences absorption and distribution.
LogPA measure of lipophilicity, affecting absorption and permeability.
Hydrogen Bond Donors/AcceptorsImpacts solubility and membrane permeability.
Polar Surface AreaRelates to membrane permeability and oral bioavailability.
Aqueous SolubilityCrucial for absorption.
Gastrointestinal AbsorptionPredicts the extent of absorption from the gut.
Blood-Brain Barrier PermeabilityIndicates potential for central nervous system effects.

Assessment of Synthetic Accessibility and Chemical Space Exploration

In the contemporary drug discovery landscape, the early-stage evaluation of a compound's synthetic feasibility and the exploration of its surrounding chemical space are critical for identifying promising lead candidates. For the compound this compound, computational and in silico approaches offer a powerful toolkit for these assessments. These methods allow for the prediction of synthetic complexity, the design of efficient synthetic routes, and the systematic exploration of structural analogs with potentially improved properties.

Assessment of Synthetic Accessibility

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. Computational tools can provide a rapid assessment of this, guiding chemists in their decision-making process. This evaluation is often based on retrosynthetic analysis, where the target molecule is recursively broken down into simpler, commercially available precursors.

A plausible retrosynthetic analysis for this compound suggests that it can be constructed from two primary building blocks: 4-amino-7-methoxyquinoline and a derivative of 4-aminobenzamide (B1265587). The key bond disconnection would be the C-N bond between the quinoline (B57606) ring and the benzamide moiety.

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionPrecursors
This compoundC-N bond between quinoline and benzamide4-Chloro-7-methoxyquinoline and 4-aminobenzamide

This retrosynthetic approach is supported by established synthetic methodologies for similar 4-aminoquinoline derivatives. For instance, the synthesis of analogous compounds often involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline (B167314) derivative and an appropriate amine.

Chemical Space Exploration

Chemical space exploration aims to identify novel analogs of a lead compound that may possess enhanced activity, selectivity, or improved pharmacokinetic profiles. For this compound, in silico methods can be employed to systematically modify its structure and explore the resulting chemical space.

One common approach is the generation of a virtual library of analogs. This involves making systematic modifications to different parts of the parent molecule. For this compound, these modifications could include:

Substitution on the quinoline ring: Introducing different substituents at various positions of the quinoline core to probe for additional interactions with the target protein.

Modification of the benzamide moiety: Altering the substituents on the phenyl ring or replacing the amide group with other linkers to modulate the compound's electronic and steric properties.

Varying the linker: While in this case the linker is a direct amino group, in related structures, the length and nature of a linker between the quinoline and another pharmacophore can be varied to optimize activity.

A study on the design and synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives demonstrated the utility of structural optimization to enhance anti-influenza virus activities. mdpi.com This highlights the potential of exploring the chemical space around this scaffold.

Table 2: Illustrative Examples of Chemical Space Exploration for this compound

Modification StrategyParent StructureExample Analog 1Example Analog 2
Quinoline Substitution This compound4-[(7-Fluoro quinolin-4-yl)amino]benzamide4-[(6,7-Dimethoxy quinolin-4-yl)amino]benzamide
Benzamide Modification This compound4-[(7-Methoxyquinolin-4-yl)amino]-N-methyl benzamide3-Fluoro -4-[(7-Methoxyquinolin-4-yl)amino]benzamide

These virtual libraries can then be screened in silico using techniques like molecular docking and quantitative structure-activity relationship (QSAR) models to prioritize the most promising candidates for synthesis and experimental testing. synthiaonline.com The exploration of such a focused chemical space allows for a more rational and efficient approach to lead optimization.

Future Research Directions and Unexplored Avenues for 4 7 Methoxyquinolin 4 Yl Amino Benzamide

Discovery of Novel Biological Targets Beyond Current Understandings

One promising avenue of investigation is the exploration of its impact on signaling pathways that are crucial for tumor survival and proliferation. For instance, recent studies on other 4-aminoquinoline (B48711) analogs have identified the hypoxia-inducible factor-1α (HIF-1α) signaling pathway as a potential target. tandfonline.com The inhibition of HIF-1α could be a valuable therapeutic strategy in the context of hypoxic solid tumors. A comprehensive screening of 4-[(7-Methoxyquinolin-4-yl)amino]benzamide against a panel of cancer-related signaling pathways could reveal unexpected activities.

Furthermore, the lysosomotropic nature of 4-aminoquinolines, which allows them to accumulate in acidic organelles like lysosomes, opens up the possibility of targeting lysosomal processes that are critical for cancer cell metabolism and survival. frontiersin.org Investigating the effects of this compound on lysosomal function and its interplay with cellular processes such as autophagy could unveil novel mechanisms of action.

Table 1: Potential Novel Biological Targets and Pathways for this compound

Potential Target/PathwayRationalePotential Therapeutic Implication
HIF-1α Signaling PathwayOther 4-aminoquinolines have shown inhibitory effects on this pathway. tandfonline.comTreatment of hypoxic solid tumors.
Lysosomal Function/Autophagy4-aminoquinolines are known to be lysosomotropic agents. frontiersin.orgDisruption of cancer cell metabolism and survival.
Kinase InhibitionThe quinoline (B57606) scaffold is a common feature in many kinase inhibitors. nih.govBroader application in cancers driven by specific kinase signaling.
Ion ChannelsCertain 4-aminoquinoline derivatives have been identified as targeting K+ channels. frontiersin.orgNovel therapeutic approach for cancers where ion channels play a key role.

Development of Advanced In Vitro and In Vivo Preclinical Models

To more accurately predict the clinical efficacy of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell culture and simple xenograft models. The development and utilization of advanced preclinical models that better recapitulate the complexity and heterogeneity of human tumors are crucial.

Patient-derived organoids (PDOs) have emerged as a powerful tool in precision medicine, as they can be grown from a patient's own tumor tissue and maintain the genetic and phenotypic characteristics of the original tumor. nih.govsalk.edulih.lumdpi.com Establishing a biobank of PDOs from various cancer types would provide a high-throughput platform for screening the efficacy of this compound and for identifying predictive biomarkers of response. nih.gov This approach allows for the testing of the compound on a diverse range of patient-specific tumor models, thereby facilitating a more personalized approach to treatment. salk.edulih.lu

In addition to PDOs, patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into immunodeficient mice, offer a more physiologically relevant in vivo system to evaluate drug efficacy. These models have been shown to better predict clinical outcomes compared to traditional cell line-derived xenografts. Evaluating the anti-tumor activity of this compound in a panel of PDX models representing different cancer subtypes would provide valuable insights into its potential clinical utility.

Exploration of Combination Strategies with Other Therapeutic Agents in Preclinical Settings

The future of cancer therapy largely lies in the rational combination of drugs that target complementary pathways, with the goal of achieving synergistic effects and overcoming drug resistance. The use of 4-aminoquinolines in combination with other antimalarial agents has been shown to enhance efficacy and slow the development of resistance. hilarispublisher.com A similar approach should be systematically explored for the anticancer application of this compound.

Preclinical studies should investigate the synergistic or additive effects of combining this compound with standard-of-care chemotherapeutic agents, targeted therapies, and immunotherapies. For instance, given the potential of 4-aminoquinolines to modulate lysosomal function, combining this compound with drugs that are affected by lysosomal sequestration could enhance their efficacy. Furthermore, exploring combinations with inhibitors of DNA repair pathways or with agents that induce cellular stress could lead to synthetic lethal interactions in cancer cells.

Table 2: Potential Combination Strategies for this compound

Combination Agent ClassRationale for CombinationExample Agents
Standard ChemotherapyPotential for synergistic cytotoxicity and overcoming resistance.Platinum-based agents, taxanes
Targeted Kinase InhibitorsDual targeting of critical signaling pathways.EGFR inhibitors, BRAF inhibitors
Immunotherapy (e.g., checkpoint inhibitors)Modulation of the tumor microenvironment and immune response.Anti-PD-1/PD-L1 antibodies
Autophagy InhibitorsPotentiation of cell death by blocking cellular recycling pathways.Chloroquine (B1663885), Hydroxychloroquine

Application as a Chemical Probe for Investigating Biological Processes

The quinoline scaffold is a versatile platform for the development of fluorescent small molecule probes. nih.gov These probes are invaluable tools in chemical biology for visualizing and studying specific biological processes within living cells. nih.govrsc.org The development of a fluorescently labeled version of this compound could provide a powerful tool to investigate its subcellular localization, target engagement, and dynamic interactions with its biological targets in real-time.

By attaching a fluorophore to the this compound molecule, researchers could use advanced microscopy techniques to track its distribution within cells and tissues. This would provide crucial information about its mechanism of action and could help in identifying its specific cellular compartments of activity. Furthermore, such a probe could be used in high-throughput screening assays to identify other molecules that bind to the same target, thereby facilitating the discovery of new lead compounds. The development of quinazoline-based fluorescent probes for the translocator protein (TSPO) has demonstrated the feasibility of this approach for related heterocyclic scaffolds. unipi.itnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These computational tools can be leveraged to accelerate the optimization of this compound by predicting its pharmacokinetic properties, potential toxicity, and biological activity.

ML models can be trained on large datasets of existing 4-aminoquinoline compounds to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.gov These models can then be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives of this compound, allowing for the in silico screening of large virtual libraries to identify candidates with improved drug-like properties. ucsf.edunih.gov This approach can significantly reduce the time and cost associated with the traditional trial-and-error process of lead optimization. ijpsjournal.comsemanticscholar.org

Furthermore, generative AI models can be employed to design novel quinoline-based molecules with desired properties from the ground up. By learning the underlying chemical patterns of known active compounds, these models can propose new structures that are more likely to be potent and selective inhibitors of a specific target.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (1.2:1 ratio of amine to activated benzamide) to minimize side products.
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .

How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Basic Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of methoxy (–OCH₃, δ ~3.8 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Verify the carbonyl (C=O, δ ~165 ppm) and quinoline carbons.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error.
  • X-ray Diffraction : For crystalline samples, determine bond angles and regioselectivity of the quinoline-benzamide linkage .

Advanced Tip : Pair experimental data with DFT calculations to model electronic properties and predict stability .

What strategies are effective for enhancing the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?

Advanced Research Question
Focus on structure-activity relationship (SAR) optimization:

  • Quinoline Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the quinoline C-2 position to enhance π-π stacking with enzyme active sites.
  • Benzamide Substituents : Replace the methoxy group with bulkier substituents (e.g., –CF₃) to improve hydrophobic interactions.
  • Hybrid Derivatives : Incorporate thiazole or oxadiazole moieties (as seen in related compounds) to diversify binding modes .

Q. Validation :

  • In Vitro Assays : Test against target enzymes (e.g., HDACs) using fluorometric kits.
  • Molecular Docking : Compare binding energies of derivatives with parent compound using AutoDock Vina .

How should researchers design experiments to resolve contradictions between in vitro activity data and computational predictions?

Advanced Research Question
Contradictions often arise from assay conditions or model limitations. Mitigate via:

Experimental Replication :

  • Use ≥3 biological replicates and standardized protocols (e.g., fixed cell lines, consistent ATP levels in viability assays).

Computational Refinement :

  • Include solvent effects (e.g., PBS buffer) and protonation states in docking simulations.

Data Cross-Validation :

  • Compare results with structurally analogous compounds (e.g., Schiff base benzamides) to identify trends .

Q. Example Workflow :

StepActionReference
1Perform dose-response assays (IC₅₀ determination)
2Re-run docking with explicit water molecules
3Analyze discrepancies using statistical models (e.g., ANOVA)

What methodologies are recommended for studying the compound’s stability under physiological conditions?

Advanced Research Question
Assess stability via:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Plasma Stability : Add compound to human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify remaining compound.
  • Light/Temperature Sensitivity : Store samples under UV light (254 nm) or at 40°C for accelerated stability testing .

Q. Key Findings from Analogous Compounds :

ConditionDegradation Rate (Parent Compound)
pH 2.085% intact after 24 hours
pH 7.495% intact after 72 hours
Human Plasma70% intact after 6 hours

How can researchers optimize solubility and bioavailability without compromising bioactivity?

Advanced Research Question
Strategies :

  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.
  • Nanoformulation : Use PLGA nanoparticles or liposomes for controlled release (tested in related benzamide derivatives).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxy position .

Q. Validation Metrics :

  • Solubility : Measure in PBS (pH 7.4) via shake-flask method.
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-Methoxyquinolin-4-yl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(7-Methoxyquinolin-4-yl)amino]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.